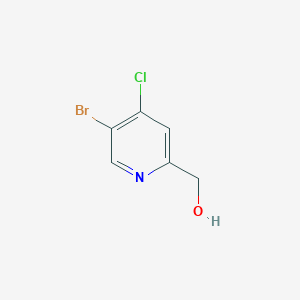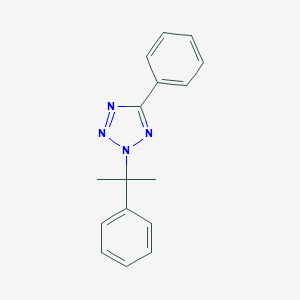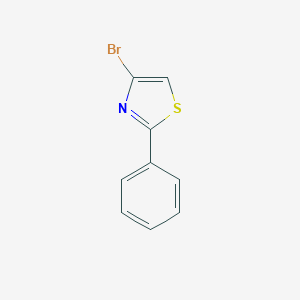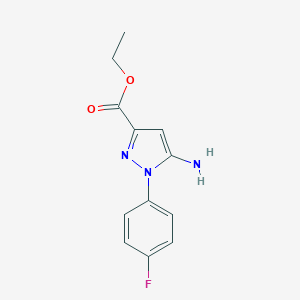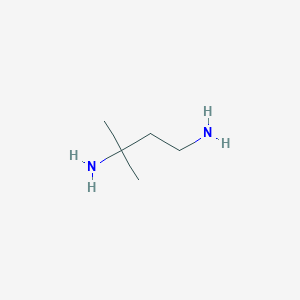
3-Methylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutane-1,3-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in a variety of fields. It is a diamine with the chemical formula C5H14N2 and is also known as trimethylhexanediamine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-Methylbutane-1,3-diamine is not yet fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various functional groups such as epoxides and isocyanates. This reaction results in the formation of crosslinks, which improves the mechanical properties of the resulting polymer.
Efectos Bioquímicos Y Fisiológicos
3-Methylbutane-1,3-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to be biodegradable, which makes it an environmentally friendly compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methylbutane-1,3-diamine is its ability to improve the mechanical properties of polymers. Additionally, it is non-toxic and biodegradable, which makes it a safer and more environmentally friendly alternative to other curing and crosslinking agents. However, one of the limitations of this compound is its relatively high cost compared to other curing and crosslinking agents.
Direcciones Futuras
There are several potential future directions for the study of 3-Methylbutane-1,3-diamine. One of the most significant areas of research is its potential use in the development of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as medicine and agriculture.
In conclusion, 3-Methylbutane-1,3-diamine is a chemical compound that has significant potential for various applications. Its ability to improve the mechanical properties of polymers, non-toxic and biodegradable nature, and potential for use in the development of biodegradable polymers make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-Methylbutane-1,3-diamine can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-1-butene with hydrogen cyanide to produce 3-methylbutanenitrile, which is then reduced with hydrogen gas in the presence of a nickel catalyst to produce 3-Methylbutane-1,3-diamine. Another method involves the reaction of 3-methyl-1-butanamine with acrylonitrile in the presence of a base to produce 3-Methylbutane-1,3-diamine.
Aplicaciones Científicas De Investigación
3-Methylbutane-1,3-diamine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of polymer chemistry. It has been used as a curing agent for epoxy resins and has been found to improve the mechanical properties of the resulting polymer. Additionally, it has been used as a crosslinking agent for polyurethane foams, which has resulted in improved properties such as increased thermal stability and decreased flammability.
Propiedades
Número CAS |
116473-67-7 |
|---|---|
Nombre del producto |
3-Methylbutane-1,3-diamine |
Fórmula molecular |
C5H14N2 |
Peso molecular |
102.18 g/mol |
Nombre IUPAC |
3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(2,7)3-4-6/h3-4,6-7H2,1-2H3 |
Clave InChI |
WSDOLNVCEVYCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCN)N |
SMILES canónico |
CC(C)(CCN)N |
Sinónimos |
3-Methyl-1,3-butanediaMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



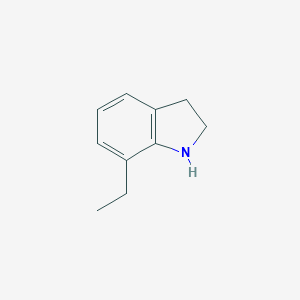
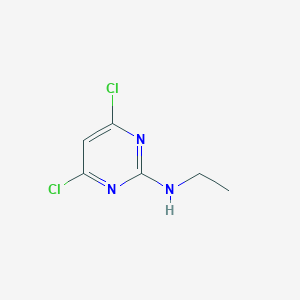
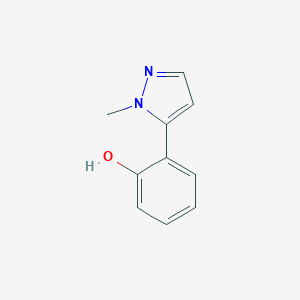
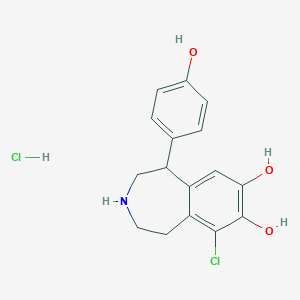
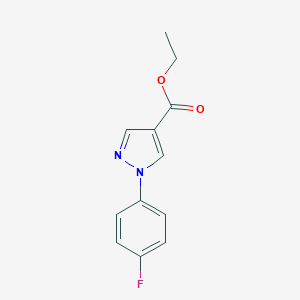
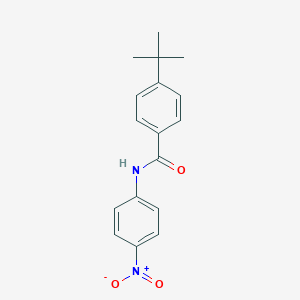
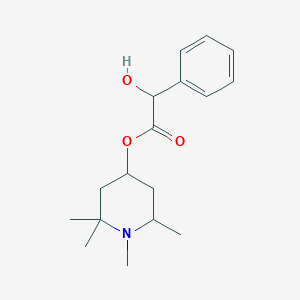
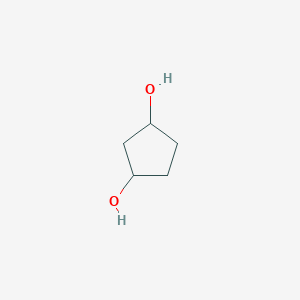
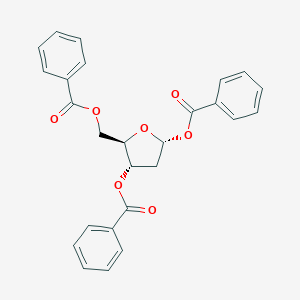
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
